molecular formula C12H23N3O B11793510 2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

Cat. No.: B11793510
M. Wt: 225.33 g/mol
InChI Key: HNGGYBXVWVGZEZ-UMJHXOGRSA-N
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Description

2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a piperidine ring, and an amide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide typically involves the reaction of cyclopropylamine with a suitable piperidine derivative under controlled conditions. One common method includes the use of L-norvaline ((S)-2-aminopentanoic acid) as a starting material, which is then subjected to a series of reactions involving dibenzylamino and other reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

InChI

InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)11-4-3-7-14(2)8-11/h9-11H,3-8,13H2,1-2H3/t9?,11-/m0/s1

InChI Key

HNGGYBXVWVGZEZ-UMJHXOGRSA-N

Isomeric SMILES

CC(C(=O)N([C@H]1CCCN(C1)C)C2CC2)N

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCCN(C2)C)N

Origin of Product

United States

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